molecular formula C30H48BF4FeP2Rh- B583080 1,1'-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate CAS No. 157772-65-1

1,1'-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

Cat. No.: B583080
CAS No.: 157772-65-1
M. Wt: 716.216
InChI Key: JVIPKMKCCUWUIS-ISVFTUMHSA-N
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Description

1,1’-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is an organometallic compound that features a rhodium center coordinated to a 1,1’-bis(di-i-propylphosphino)ferrocene ligand and a 1,5-cyclooctadiene ligand, with a tetrafluoroborate counterion. This compound is known for its applications in catalysis, particularly in hydrogenation reactions .

Preparation Methods

The synthesis of 1,1’-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate typically involves the reaction of 1,1’-bis(di-i-propylphosphino)ferrocene with a rhodium precursor, such as rhodium(I) chloride, in the presence of 1,5-cyclooctadiene. The reaction is carried out under an inert atmosphere, often using a solvent like dichloromethane or toluene. The resulting complex is then treated with tetrafluoroboric acid to yield the tetrafluoroborate salt .

Chemical Reactions Analysis

1,1’-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is primarily used as a catalyst in various chemical reactions. Some of the key reactions it undergoes include:

Common reagents used in these reactions include hydrogen gas for hydrogenation, carbon monoxide and hydrogen for hydroformylation, and aryl halides and boronic acids for cross-coupling reactions. The major products formed depend on the specific reaction but typically include alkanes, aldehydes, and biaryl compounds .

Mechanism of Action

Comparison with Similar Compounds

1,1’-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is unique due to its specific ligand environment and the presence of both ferrocene and cyclooctadiene ligands. Similar compounds include:

These compounds share similar ligand structures but differ in their metal centers, which can influence their catalytic properties and applications .

Properties

InChI

InChI=1S/2C11H18P.C8H12.BF4.Fe.Rh/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;1-2-4-6-8-7-5-3-1;2-1(3,4)5;;/h2*5-10H,1-4H3;1-2,7-8H,3-6H2;;;/q;;;-1;;/b;;2-1-,8-7-;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIPKMKCCUWUIS-ISVFTUMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.C1CC=CCCC=C1.[Fe].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CC(P(C(C)C)[C]1[CH][CH][CH][CH]1)C.CC(P(C(C)C)[C]1[CH][CH][CH][CH]1)C.C1/C=C\CC/C=C\C1.[Fe].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48BF4FeP2Rh-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704840
Record name PUBCHEM_53485855
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

716.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157772-65-1
Record name PUBCHEM_53485855
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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